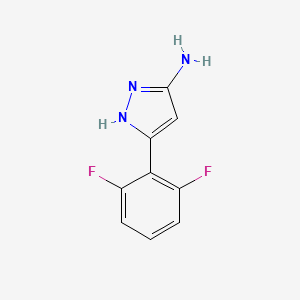

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine

Descripción general

Descripción

5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,6-difluorophenyl group and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the 2,6-Difluorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, where a 2,6-difluorophenyl halide is coupled with the pyrazole ring.

Amination: The final step involves introducing the amine group at the 3-position of the pyrazole ring, which can be done through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes:

Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives or hydrogenated products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halides, sulfonates, or nitriles can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May yield hydroxylated pyrazole derivatives.

Reduction: Can produce various amine derivatives.

Substitution: Leads to substituted pyrazole compounds with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in several therapeutic areas due to its unique structural properties. Its applications include:

- Anticancer Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound has been tested against human cervix epithelial adenocarcinoma (HeLa), hepatocellular carcinoma (HepG2), and Ehrlich-Lettre ascites (EAT) cell lines, showing IC50 values of 18 µM, 27 µM, and 36 µM respectively. This suggests that it may serve as a lead compound in the development of new anticancer agents.

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, certain synthesized derivatives have demonstrated superior anti-inflammatory activity compared to standard drugs such as diclofenac sodium . This positions 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine as a candidate for treating inflammatory diseases.

- Antimicrobial Activity : The compound's structural features allow it to act against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have reported minimum inhibitory concentrations (MIC) below 1 µg/mL for certain pyrazole derivatives against resistant bacterial strains . This highlights its potential in developing new antibacterial agents.

Biological Research

In biological studies, this compound is being explored for its interactions with biomolecules:

- Mechanism of Action : The compound's mechanism involves interactions with specific molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and reactivity, making it a valuable tool in biological research.

- Neuroprotective Effects : Some studies suggest that pyrazole derivatives can influence neuroinflammatory processes and oxidative stress pathways. For instance, they have been shown to reduce microglial activation in models of neurodegenerative diseases . This opens avenues for research into treatments for conditions like Alzheimer's disease.

Material Science

Beyond medicinal applications, this compound is also being investigated in material science:

- Synthesis of New Materials : The compound serves as a building block for synthesizing more complex molecules used in various industrial applications. Its unique properties could lead to the development of innovative materials with specific functionalities.

Data Summary Table

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of various pyrazole derivatives including this compound. The results indicated that these compounds could effectively inhibit cell proliferation in multiple cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Case Study 2: Anti-inflammatory Properties

In vivo studies demonstrated that specific pyrazole derivatives significantly reduced inflammation markers in animal models. The compounds showed comparable efficacy to established anti-inflammatory drugs, indicating their potential use in treating inflammatory disorders.

Mecanismo De Acción

The mechanism by which 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

Nucleic Acid Interaction: The compound may intercalate with DNA or RNA, affecting gene expression or replication.

Comparación Con Compuestos Similares

Similar Compounds

5-Phenyl-1H-pyrazol-3-amine: Lacks the fluorine substituents, which can affect its reactivity and biological activity.

5-(2,4-Difluorophenyl)-1H-pyrazol-3-amine: Similar structure but with different fluorine substitution pattern, leading to distinct chemical and biological properties.

5-(2,6-Dichlorophenyl)-1H-pyrazol-3-amine: Chlorine substituents instead of fluorine, which can influence its chemical behavior and applications.

Uniqueness

5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine is unique due to the presence of two fluorine atoms on the phenyl ring, which can enhance its stability, lipophilicity, and ability to participate in specific chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Actividad Biológica

5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 195.17 g/mol

- CAS Number : 397844-80-3

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, such as those regulating cell cycle and apoptosis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Receptor Binding : It may bind to various receptors, influencing physiological responses and potentially leading to therapeutic effects in conditions like inflammation and cancer .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, have significant anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | Not specified |

| Compound A | HepG2 | 0.08 |

| Compound B | EAT | 36 |

2. Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies indicate that similar compounds can reduce inflammation in models of acute edema .

3. Antimicrobial Activity

Emerging studies suggest that pyrazole derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrazoles have been tested against E. coli and S. aureus, demonstrating significant zones of inhibition .

Table 2: Antimicrobial Activity Screening

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | Not specified |

| Compound C | S. aureus | 15 |

| Compound D | P. mirabilis | 12 |

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines, revealing that certain modifications enhance potency significantly .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of these compounds, with promising results indicating reduced inflammation comparable to standard treatments like indomethacin .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions of these compounds with target proteins, aiding in the design of more potent derivatives .

Propiedades

IUPAC Name |

5-(2,6-difluorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSASCCDXSUGHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CC(=NN2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594425 | |

| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397844-80-3 | |

| Record name | 5-(2,6-Difluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.